タラソフォキシフェン酒石酸塩
概要
説明
作用機序
ラソフォキシフェンは、エストロゲン受容体 (ERα および ERβ) に高い親和性で選択的に結合することによってその効果を発揮します . 骨へのエストロゲンのポジティブな影響を模倣し、破骨細胞の産生と寿命を減らし、骨芽細胞の活性を刺激し、NF-κB リガンド (RANKL)/RANK/オステオプロテゲリンシステムを変更します . これにより、骨吸収が減少し、骨形成が増加します。 さらに、ラソフォキシフェンは乳房組織に対して抗エストロゲン効果を持ち、エストロゲン受容体陽性乳がんの発症率を低下させる効果に貢献しています .
類似化合物の比較
ラソフォキシフェンは、タモキシフェンやラロキシフェンなどの他の選択的エストロゲン受容体モジュレーターと比較されます . 3 つの化合物はすべてエストロゲン受容体に結合しますが、ラソフォキシフェンはこれらの受容体に対する親和性が高く、より強力な効果を発揮します . また、タモキシフェンやラロキシフェンと比較して、経口バイオアベイラビリティが向上しています . ラソフォキシフェンのユニークな特性は、骨粗鬆症や乳がんの治療のための有望な候補薬となっています。
類似化合物のリスト:- タモキシフェン
- ラロキシフェン
- バゼドキシフェン
ラソフォキシフェンは、より高い受容体親和性、より強力な効果、そして改善されたバイオアベイラビリティにより際立っています .
科学的研究の応用
Lasofoxifene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . It has also shown significant promise in reducing the incidence of estrogen receptor-positive breast cancer . In scientific research, lasofoxifene is used to study the effects of selective estrogen receptor modulators on various tissues and to explore its potential in treating other conditions such as breast cancer .
生化学分析
Biochemical Properties
Lasofoxifene tartrate interacts with estrogen receptors, exhibiting both significant estrogenic and antiestrogenic activity both in vitro and in vivo . It targets any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .
Cellular Effects
Lasofoxifene tartrate has been shown to have various effects on different types of cells. In postmenopausal women, it reduces bone resorption, bone loss, and low-density lipoprotein (LDL) cholesterol . It also exhibits significant estrogenic and antiestrogenic activity, targeting any tissues that possess estrogen receptors .
Molecular Mechanism
Lasofoxifene tartrate mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulating osteoblast (the bone-forming cells) activity, and additional effects on calcium .
Temporal Effects in Laboratory Settings
Its long half-life and bioavailability likely contribute to its observed potent inhibition of primary tumor growth and metastasis .
Dosage Effects in Animal Models
In animal models, Lasofoxifene tartrate has been shown to inhibit primary tumor growth and reduce metastases to the lung and the liver
Metabolic Pathways
Lasofoxifene tartrate undergoes Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6, which accounts for nearly half of the total metabolism of Lasofoxifene tartrate. Phase II conjugation reactions include glucuronidation and sulfation .
Transport and Distribution
Lasofoxifene tartrate is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues via these proteins.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with estrogen receptors .
準備方法
合成経路および反応条件: ラソフォキシフェンの合成には、中間体化合物 1-(2-[4-(6-メトキシ-3,4-ジヒドロナフタレン-1-イル)フェノキシ]エチル)ピロリジンを調製するなど、いくつかの重要なステップが含まれます . この中間体をさらに反応させてラソフォキシフェンを生成します。 このプロセスには、エタノールなどの溶媒の使用が含まれ、ラソフォキシフェン酒石酸の最終的な結晶形を得るために精製工程が行われます .
工業生産方法: ラソフォキシフェン酒石酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大型反応器の使用と、最終製品の高い収率と純度を確保するための反応条件の正確な制御が含まれます .
化学反応の分析
反応の種類: ラソフォキシフェンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、その代謝とバイオアベイラビリティにとって不可欠です .
一般的な試薬と条件: ラソフォキシフェンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、エタノールなどの溶媒が含まれます . これらの反応の条件は、所望の結果が得られるように慎重に制御されます。
形成される主な生成物: ラソフォキシフェンを含む反応から形成される主な生成物には、その代謝物が含まれ、代謝物は、肝酵素による第 I 相酸化と、グルクロン酸抱合および硫酸化などの第 II 相抱合反応によって生成されます .
科学研究アプリケーション
ラソフォキシフェンは、化学、生物学、医学、産業など、幅広い科学研究分野で応用されています。 医学では、閉経後の女性の骨粗鬆症と膣萎縮の予防と治療に使用されています . また、エストロゲン受容体陽性乳がんの発症率を低下させる上で大きな可能性を示しています . 科学研究では、ラソフォキシフェンは、選択的エストロゲン受容体モジュレーターがさまざまな組織に与える影響を研究し、乳がんなどの他の疾患の治療における可能性を探るために使用されています .
類似化合物との比較
Lasofoxifene is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene . While all three compounds bind to estrogen receptors, lasofoxifene has a higher affinity for these receptors and exhibits greater potency . It also has improved oral bioavailability compared to tamoxifen and raloxifene . The unique properties of lasofoxifene make it a promising candidate for the treatment of osteoporosis and breast cancer.
List of Similar Compounds:- Tamoxifen
- Raloxifene
- Bazedoxifene
Lasofoxifene stands out due to its higher receptor affinity, greater potency, and improved bioavailability .
特性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHJXCWEVNEDZ-LUDNRVPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940655 | |
Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190791-29-8 | |
Record name | Lasofoxifene tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190791-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasofoxifene tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190791-29-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LASOFOXIFENE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。